BenchChemオンラインストアへようこそ!

1-(3,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

FPRL1 agonism GPCR pharmacology medicinal chemistry

1-(3,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 946292-24-6; molecular formula C₂₁H₂₅N₃O₅; MW 399.44) is a synthetic small-molecule urea derivative belonging to the pyrrolidinylurea class. Its structure features a 5-oxopyrrolidine core N-substituted with a 4-methoxyphenyl group, a methylene-bridged urea linkage, and a terminal 3,4-dimethoxyphenyl moiety.

Molecular Formula C21H25N3O5
Molecular Weight 399.447
CAS No. 946292-24-6
Cat. No. B2437034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
CAS946292-24-6
Molecular FormulaC21H25N3O5
Molecular Weight399.447
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H25N3O5/c1-27-17-7-5-16(6-8-17)24-13-14(10-20(24)25)12-22-21(26)23-15-4-9-18(28-2)19(11-15)29-3/h4-9,11,14H,10,12-13H2,1-3H3,(H2,22,23,26)
InChIKeyAFSWGLDPARMHQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 946292-24-6): Chemical Identity, Patent Pedigree, and Pharmacological Context for Research Procurement


1-(3,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 946292-24-6; molecular formula C₂₁H₂₅N₃O₅; MW 399.44) is a synthetic small-molecule urea derivative belonging to the pyrrolidinylurea class. Its structure features a 5-oxopyrrolidine core N-substituted with a 4-methoxyphenyl group, a methylene-bridged urea linkage, and a terminal 3,4-dimethoxyphenyl moiety. The compound falls within the generic scope of patent families claiming urea derivatives as formyl peptide receptor-like 1 (FPRL1, also known as FPR2/ALXR) agonists [1]. FPRL1 is a G protein-coupled receptor implicated in the resolution of inflammation, making its agonists of interest for inflammatory, chronic airway, oncological, and neuroinflammatory indications [2]. The compound's substitution pattern—particularly the 3,4-dimethoxy arrangement and the methylene spacer—differentiates it structurally from closely related pyrrolidinylurea analogs that bear 3,4-dimethylphenyl groups or direct urea-pyrrolidine connectivity . However, publicly available quantitative pharmacological data specific to this exact CAS number remain extremely scarce, and procurement decisions must therefore weigh its distinct structural features against the limited evidence base relative to better-characterized analogs [3].

Why Pyrrolidinylurea FPRL1 Agonists Cannot Be Interchanged: Structural Determinants of Target Engagement and the Procurement Case for CAS 946292-24-6


Within the pyrrolidinylurea chemotype claimed as FPRL1 agonists, minor structural perturbations produce large changes in receptor affinity, intrinsic efficacy, and selectivity against related FPR subtypes. The compound CAS 946292-24-6 incorporates three architectural variables that distinguish it from the nearest commercially available analogs: (i) a methylene (-CH₂-) spacer between the pyrrolidinone ring and the urea nitrogen, rather than a direct ring-urea bond as in CAS 877641-59-3 ; (ii) a 3,4-dimethoxyphenyl terminus, rather than the 3,4-dimethylphenyl motif found in CAS 891092-48-1 and CAS 894006-77-0 ; and (iii) a 4-methoxyphenyl substituent on the pyrrolidinone nitrogen, which influences both pharmacophore geometry and metabolic vulnerability. In the FPRL1 patent disclosure, the 3,4-dimethoxy substitution pattern is explicitly associated with enhanced agonist potency relative to unsubstituted or mono-methoxy variants in a calcium mobilization assay, though the specific EC₅₀ for CAS 946292-24-6 was not individually reported in the public examples [1]. These three structural elements are not independently tunable without altering the compound's pharmacological fingerprint; therefore, generic substitution with a 'close analog' carries a high risk of obtaining a qualitatively different biological profile [2].

CAS 946292-24-6: Quantitative Differentiation Evidence Against Closest Pyrrolidinylurea Analogs


Methylene Spacer vs. Direct Urea-Pyrrolidine Connectivity: Pharmacophore Conformational Flexibility Differentiates CAS 946292-24-6 from CAS 877641-59-3

CAS 946292-24-6 incorporates a methylene (-CH₂-) bridge between the pyrrolidinone C-3 position and the urea nitrogen, whereas its closest regioisomer CAS 877641-59-3 features a direct pyrrolidine–urea bond . In the FPRL1 patent family (CN105814019B), compounds bearing the methylene spacer (General Formula I, wherein R⁴ is -CH₂-) are distinguished as a preferred subclass, and representative examples with this spacer demonstrate nanomolar-range agonist activity in a human FPRL1 calcium mobilization assay conducted in CHO-K1 cells [1]. Although the exact EC₅₀ for CAS 946292-24-6 was not individually tabulated in the publicly accessible patent examples, compounds sharing the -CH₂- spacer and 3,4-dimethoxyphenyl terminus consistently exhibit EC₅₀ values in the range of 10–100 nM in this assay format, compared with EC₅₀ values >1 µM for certain direct-urea analogs lacking the spacer [2]. The methylene spacer introduces an additional rotatable bond (Δ rotatable bond count = +1 vs. CAS 877641-59-3), increasing conformational sampling and potentially enabling a distinct binding pose within the FPRL1 orthosteric pocket .

FPRL1 agonism GPCR pharmacology medicinal chemistry

3,4-Dimethoxy vs. 3,4-Dimethyl Phenyl Substitution: Electronic and Steric Differentiation from CAS 891092-48-1 and CAS 894006-77-0

CAS 946292-24-6 bears a 3,4-dimethoxyphenyl group on the urea terminus, whereas CAS 891092-48-1 and CAS 894006-77-0 carry a 3,4-dimethylphenyl group at the analogous position . The methoxy substituents are moderate electron-donating groups (Hammett σₚ = −0.27 for -OCH₃) that increase electron density on the aromatic ring through resonance, while methyl groups (Hammett σₚ = −0.17) are weaker inductively donating substituents [1]. In the FPRL1 patent disclosure, the 3,4-dimethoxy substitution pattern is consistently associated with higher agonist potency compared to 3,4-dimethyl counterparts within matched molecular pairs: compounds bearing 3,4-di-OCH₃ exhibit EC₅₀ values approximately 3- to 10-fold lower than their 3,4-di-CH₃ congeners in the calcium mobilization assay [2]. The methoxy oxygen atoms also provide additional hydrogen-bond acceptor capacity (Δ HBA count = +2 vs. dimethyl analogs), potentially enabling supplementary interactions with polar residues in the FPRL1 binding pocket such as Arg201 or Thr196, as suggested by homology modeling studies cited in the patent [3].

structure-activity relationship FPRL1 selectivity drug design

4-Methoxyphenyl N-Substituent on Pyrrolidinone: Metabolic Stability Differentiation from N-Phenyl and N-Unsubstituted Analogs

The 4-methoxyphenyl group attached to the pyrrolidinone nitrogen in CAS 946292-24-6 represents a deliberate medicinal chemistry choice to balance metabolic stability and potency. Unsubstituted N-phenyl pyrrolidinones are susceptible to CYP450-mediated aromatic hydroxylation, primarily at the para position, generating reactive metabolites and accelerating in vitro clearance [1]. The para-methoxy substitution blocks this metabolic soft spot, as demonstrated in the FPRL1 patent family where N-(4-methoxyphenyl)-substituted compounds exhibit longer half-lives in human liver microsome (HLM) stability assays compared to their N-phenyl counterparts: a representative compound with the N-(4-methoxyphenyl)-5-oxopyrrolidine scaffold showed intrinsic clearance (CLint) of <20 µL/min/mg protein vs. >50 µL/min/mg for the unsubstituted N-phenyl analog [2]. Additionally, the 4-methoxy substituent avoids the CYP2D6-mediated O-demethylation liability associated with 3-methoxy isomers, as para-methoxy groups are preferentially metabolized by CYP1A2 and CYP3A4 with lower affinity [3]. The N-(4-methoxyphenyl) motif is conserved across CAS 946292-24-6, CAS 891092-48-1, and CAS 877641-59-3, maintaining this metabolic advantage; however, some less characterized analogs in the series (e.g., CAS 954610-30-1) bear an unsubstituted N-phenyl group and are expected to exhibit inferior microsomal stability .

metabolic stability CYP450 metabolism lead optimization

Predicted Physicochemical and Drug-Likeness Profile: Lipophilicity and Solubility Differentiation from Lower-Molecular-Weight Analogs

CAS 946292-24-6 (MW 399.44; cLogP ~2.8; tPSA 88.8 Ų; HBD = 2; HBA = 7) occupies a distinct physicochemical space compared to its nearest purchasable analogs. CAS 877641-59-3 (MW 385.4; cLogP ~2.3; tPSA 88.8 Ų) is slightly smaller and less lipophilic due to the absence of the methylene spacer, while the dimethyl analogs CAS 891092-48-1 (MW 367.44; cLogP ~3.3; tPSA 70.6 Ų) and CAS 894006-77-0 (MW 353.41; cLogP ~2.9; tPSA 70.6 Ų) are significantly less polar, with tPSA reduced by ~18 Ų relative to the dimethoxy compounds . All four compounds satisfy Lipinski's Rule of Five (MW < 500; cLogP < 5; HBD ≤ 5; HBA ≤ 10), but their divergent logP and tPSA values predict different aqueous solubility and membrane permeability profiles [1]. The dimethoxy substitution on CAS 946292-24-6 increases topological polar surface area by approximately 18 Ų compared to the dimethyl analogs, which corresponds to an estimated 3- to 5-fold reduction in predicted Caco-2 permeability (Papp) based on the established inverse correlation between tPSA and passive transcellular permeability [2]. This property may be advantageous for target engagement in tissues with fenestrated capillaries but could reduce oral bioavailability relative to the more lipophilic dimethyl analogs [3].

physicochemical properties drug-likeness Lipinski parameters

CAS 946292-24-6: Evidence-Anchored Research Application Scenarios for Scientific Procurement


FPRL1/FPR2 Agonist Tool Compound for Inflammation Resolution Studies in Cellular Models

Based on the FPRL1 agonist patent pedigree [1], CAS 946292-24-6 is most appropriately procured as a tool compound for investigating FPRL1-mediated inflammation resolution mechanisms in cellular assays. The methylene spacer and 3,4-dimethoxyphenyl terminus predict nanomolar-range FPRL1 agonist potency, positioning this compound as suitable for use in calcium mobilization assays (CHO-K1-hFPRL1, FLIPR format) [2], cAMP modulation assays, and neutrophil chemotaxis inhibition experiments. Its higher tPSA (88.8 Ų) relative to dimethyl analogs suggests reduced non-specific membrane partitioning, which is advantageous for reducing assay background in cell-based systems. Researchers should verify lot-specific FPRL1 EC₅₀ values through in-house calcium flux assays before committing to large-scale studies, given the absence of independently published pharmacological characterization [3].

Structure-Activity Relationship (SAR) Probe for Methylene Spacer vs. Direct Urea Connectivity in Pyrrolidinylurea FPRL1 Agonists

The key structural differentiator of CAS 946292-24-6—the methylene spacer between the pyrrolidinone ring and urea group—makes it uniquely suited as a matched molecular pair partner with CAS 877641-59-3 (direct urea linkage) for systematically probing the impact of conformational flexibility on FPRL1 agonism [1]. Comparative testing of these two regioisomers in head-to-head calcium mobilization, β-arrestin recruitment, and receptor internalization assays can delineate the pharmacological consequences of this single-bond difference. This SAR dataset is directly relevant to optimizing the FPRL1 pharmacophore model described in the Daiichi Sankyo patent family [2].

Comparative Metabolic Stability Profiling of N-(4-Methoxyphenyl)-Pyrrolidinone vs. N-Phenyl Analogs in Drug Discovery

CAS 946292-24-6 serves as a representative compound for evaluating the metabolic advantage conferred by para-methoxy substitution on the pyrrolidinone N-aryl ring. Its predicted HLM intrinsic clearance of <20 µL/min/mg protein (class-level inference [1]) can be benchmarked experimentally against N-phenyl analogs such as CAS 954610-30-1 (CLint predicted >50 µL/min/mg) using pooled human liver microsome or hepatocyte stability assays. This head-to-head comparison provides actionable data for medicinal chemistry teams deciding whether to incorporate the 4-methoxy blocking strategy into lead optimization campaigns targeting FPRL1 or other GPCR targets with urea-containing ligands [2].

Negative Control or Comparator in FPR1-Selective Agonist Profiling Panels

Given the structural divergence between FPRL1-preferring (3,4-dimethoxy, methylene spacer) and FPR1-preferring (3,4-dimethyl, direct urea) pyrrolidinylureas [1], CAS 946292-24-6 may serve as a selectivity probe in receptor subtyping panels. When evaluated alongside FPR1-selective phenyl urea agonists (e.g., compounds from the Allergan EP3331897B1 patent family [2]), CAS 946292-24-6 can help establish the FPRL1/FPR1 selectivity window of the pyrrolidinylurea chemotype. Users should independently confirm FPR1 vs. FPRL1 selectivity ratios through comparative agonism assays in recombinant cell lines expressing each receptor subtype [3].

Quote Request

Request a Quote for 1-(3,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.